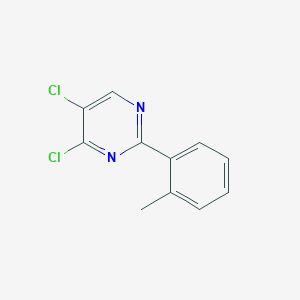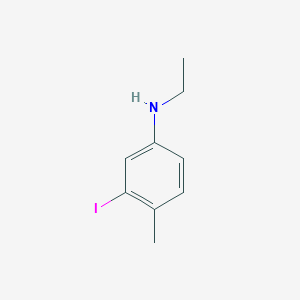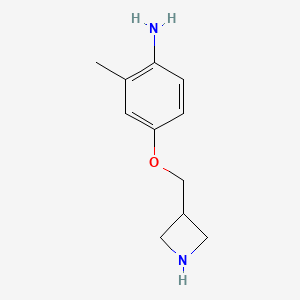
4,5-Dichloro-2-(o-tolyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(o-tolyl)pyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with two chlorine atoms at the 4 and 5 positions and an ortho-tolyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(o-tolyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4,5-dichloropyrimidine and ortho-toluidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. A base like potassium carbonate or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.
Procedure: The ortho-toluidine is added dropwise to a solution of 2-chloro-4,5-dichloropyrimidine in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(o-tolyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4,5-diamino-2-(o-tolyl)pyrimidine or 4,5-dimethoxy-2-(o-tolyl)pyrimidine.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Scientific Research Applications
4,5-Dichloro-2-(o-tolyl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Biological Studies: Used in the development of enzyme inhibitors and receptor modulators.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: Utilized in the creation of agrochemicals like herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(o-tolyl)pyrimidine depends on its specific application:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various biological receptors, influencing signal transduction pathways.
Chemical Reactivity: The presence of electron-withdrawing chlorine atoms enhances its reactivity towards nucleophiles, facilitating various substitution reactions.
Comparison with Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Similar in structure but with a nitro group at the 5 position.
4,6-Dichloro-2-(propylthio)pyrimidine: Contains a propylthio group instead of an ortho-tolyl group.
2,4-Dichloro-5-aminopyrimidine: Features an amino group at the 5 position.
Uniqueness: 4,5-Dichloro-2-(o-tolyl)pyrimidine is unique due to the ortho-tolyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it a valuable scaffold in the design of novel compounds with specific biological activities.
Properties
Molecular Formula |
C11H8Cl2N2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-4-2-3-5-8(7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
InChI Key |
PRJROUHUEBCZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)




![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)

![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)
